8-Chloro-2'-deoxyguanosine (8-Cl-dG) is a major DNA adduct formed by the reaction of hypochlorous acid (HOCl) with 2'-deoxyguanosine (dG) in DNA. [, , , ] This modification is particularly relevant in the context of inflammation, where HOCl is generated by myeloperoxidase, an enzyme released by activated phagocytes. [, ] The presence of 8-Cl-dG in DNA is considered a biomarker of oxidative stress and inflammation, and it has been linked to the development of various cancers. [, , ]
8-Chloro-2'-deoxyguanosine is a modified nucleoside that arises from the reaction of 2'-deoxyguanosine with hypochlorous acid, a potent oxidant produced during inflammatory responses. This compound is notable for its role as a DNA adduct, which can lead to miscoding during DNA replication, potentially contributing to mutagenesis and carcinogenesis in inflamed tissues. The presence of 8-chloro-2'-deoxyguanosine has been detected in biological systems, indicating its relevance in studies of DNA damage and repair mechanisms.
The primary source of 8-chloro-2'-deoxyguanosine is the oxidative damage inflicted on DNA by reactive oxygen species, particularly hypochlorous acid. This compound is formed when myeloperoxidase, an enzyme released by activated immune cells, catalyzes the reaction between chloride ions and hydrogen peroxide. The resultant 8-chloro-2'-deoxyguanosine can be found in various biological samples, including liver DNA and urine from animal models subjected to inflammatory stimuli.
8-Chloro-2'-deoxyguanosine belongs to the class of halogenated nucleosides and is categorized as a DNA adduct. It is specifically recognized for its mutagenic properties due to its ability to mispair during DNA synthesis.
The synthesis of 8-chloro-2'-deoxyguanosine typically involves the bromination of 2'-deoxyguanosine followed by chlorination. One efficient method utilizes N-bromosuccinimide for bromination at the C8 position, which is then subjected to chlorination using a suitable chlorinating agent.
The molecular structure of 8-chloro-2'-deoxyguanosine consists of a purine base (guanine) attached to a deoxyribose sugar with a chlorine atom substituting at the C8 position.
8-Chloro-2'-deoxyguanosine participates in several important reactions:
Studies have shown that human DNA polymerases exhibit varying degrees of efficiency and specificity when incorporating nucleotides opposite 8-chloro-2'-deoxyguanosine. For instance, some polymerases may incorporate deoxycytidine opposite it, while others may lead to one-base deletions or misincorporation events.
The mechanism by which 8-chloro-2'-deoxyguanosine exerts its effects involves its incorporation into DNA during replication. Once incorporated, it can mispair with adenine or cytosine, leading to mutations upon subsequent rounds of replication.
Research indicates that the miscoding frequency varies significantly depending on the specific DNA polymerase involved:
The discovery of 8-Chloro-2'-deoxyguanosine (ClDG) emerged from investigations into inflammation-induced DNA damage. Unlike canonical nucleosides, halogenated analogs like ClDG form through reactive halogen species (RHS) generated during oxidative bursts in phagocytic cells. Myeloperoxidase (MPO), an enzyme abundantly expressed in neutrophils and macrophages, catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. This system was identified in the early 2000s as a direct source of chlorinated DNA lesions, with ClDG characterized as a stable product of in vitro reactions between HOCl and 2'-deoxyguanosine [2] [3].
The development of ClDG as a research tool paralleled advances in detecting oxidative DNA damage. While 8-hydroxy-2'-deoxyguanosine (8-OHdG) had been established as a biomarker of oxidative stress since the 1980s [4], ClDG represented a distinct class of halogen-specific damage with unique mutagenic consequences. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) enabled precise quantification of ClDG in biological matrices, distinguishing it from other oxidative lesions like 8-OHdG or ethenoadducts [5]. This technical progress facilitated studies on ClDG’s role in chronic inflammation and carcinogenesis, positioning it as a critical marker of neutrophil-mediated genomic instability.
Table 1: Key Halogenated Guanosine Lesions and Their Origins
Lesion | Reactive Species | Enzymatic Source | Detection Method |
---|---|---|---|
8-Cl-2'-deoxyguanosine | Hypochlorous acid (HOCl) | Myeloperoxidase (MPO) | LC-MS/MS, Immunoassays |
8-Br-2'-deoxyguanosine | Hypobromous acid (HOBr) | Eosinophil peroxidase | LC-ECD |
5-Chloro-2'-deoxycytidine | HOCl | MPO | Mass spectrometry |
ClDG serves as a molecular tracer for environmental genotoxicity stemming from chronic inflammation or pollutant exposure. In vivo studies demonstrate that airborne pollutants—such as ozone, particulate matter, and aldehydes—induce sustained inflammatory responses in respiratory epithelia. For example, nasal biopsies from children in highly polluted Mexico City revealed a 2.3–3-fold increase in oxidative DNA lesions (including halogenated forms) compared to controls from low-pollution areas [1]. Critically, DNA damage correlated with age and exposure duration: Fifth graders exhibited 73 ± 14% of nasal epithelial cells with DNA strand breaks versus 19 ± 9% in controls, suggesting cumulative genotoxic impact [1].
Mechanistically, ClDG formation involves electrophilic addition at the C8 position of deoxyguanosine. HOCl attacks the electron-rich imidazole ring, generating an unstable chloramine intermediate that rearranges to stable ClDG. This reaction is replicated in vitro using MPO-H₂O₂-Cl⁻ systems, yielding three primary products:
Environmental co-carcinogens like arsenic metabolites or polycyclic aromatic hydrocarbons exacerbate ClDG accumulation by amplifying MPO activity and suppressing DNA repair pathways. Consequently, ClDG serves as a biomarker linking inflammatory microenvironments—such as those in lungs, liver (e.g., steatohepatitis), or intestines (e.g., colitis)—to carcinogen initiation pathways [5] [7].
ClDG’s mutagenicity arises from its ability to adopt syn and anti conformations during DNA replication. In the anti conformation, ClDG pairs with cytosine via Watson-Crick hydrogen bonding, permitting error-free replication. However, in the syn conformation, the chlorine atom sterically hinders standard base pairing, facilitating Hoogsteen bonding with adenine. This aberrant pairing causes G→C transversion mutations, a hallmark of inflammation-associated cancers [3].
Structural studies of human DNA polymerase β (polβ) bound to ClDG-containing DNA reveal two distinct active-site configurations:
Kinetic analyses show that polβ incorporates dGTP opposite ClDG only 15-fold less efficiently than dCTP, underscoring its promutagenic potential [3]. The fidelity of other polymerases varies significantly:
Table 2: Polymerase Fidelity Opposite ClDG vs. 8-OxodG
DNA Polymerase | Family | dCTP Incorporation Efficiency (ClDG) | dATP/dGTP Misincorporation (ClDG) | Mutagenic Ratio (vs. 8-OxodG) |
---|---|---|---|---|
Human polβ | X | High | Moderate (G→C) | Higher |
Klenow Fragment (exo-) | A | Moderate | Low | Lower |
BF (Ile716 mutant) | A | Increased | Reduced | Reduced |
ClDG thus provides a model for studying how lesion conformation, polymerase active-site architecture, and repair efficiency collectively determine mutagenic outcomes. Unlike 8-OHdG—which primarily causes G→T transversions—ClDG drives G→C transversions, implicating it in unique mutational signatures observed in inflammation-driven cancers [4] [7]. Furthermore, its persistence in tissues highlights limitations in base excision repair (BER) pathways, making it a critical indicator of replication stress and genomic instability.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0